4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol
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Overview
Description
4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[221]hept-2-yl]phenol is a complex organic compound with a unique structure that includes a bicyclic heptane ring and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps include functional group modifications to introduce the phenol and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenol ring.
Scientific Research Applications
4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers and other advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The bicyclic structure may also play a role in the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Borneol: A bicyclic compound with similar structural features but different functional groups.
Camphor: Another bicyclic compound with a ketone group instead of a phenol group.
Menthol: A bicyclic compound with a hydroxyl group, commonly used in medicinal and cosmetic products.
Uniqueness
4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol is unique due to its specific combination of a phenol group and a bicyclic heptane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
40283-42-9 |
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Molecular Formula |
C18H26O |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
4,5-dimethyl-2-[(1R,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3/t13-,15-,18+/m0/s1 |
InChI Key |
RNRHMQWZFJXKLZ-DHSIGJKJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)[C@@H]2C[C@@H]3CC[C@]2(C3(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C |
Origin of Product |
United States |
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